4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid
Description
Chemical Structure and Synthesis
The compound 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid (CAS: 1081124-34-6, molecular formula: C₁₄H₁₄N₂O₃S, molecular weight: 290.34) features a benzoic acid core linked via a methylene group to a formamido-substituted 2,4-dimethylthiazole ring . Its synthesis typically involves condensation reactions, such as the reaction of 4-formylbenzoic acid with thiazolidine-2,4-dione to form intermediates, followed by substitution with amines or other nucleophiles .
Properties
Molecular Formula |
C14H14N2O3S |
|---|---|
Molecular Weight |
290.34 g/mol |
IUPAC Name |
4-[[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-8-12(20-9(2)16-8)13(17)15-7-10-3-5-11(6-4-10)14(18)19/h3-6H,7H2,1-2H3,(H,15,17)(H,18,19) |
InChI Key |
FONWBYFASCDOPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The Hantzsch method remains a cornerstone for thiazole ring formation. For this substrate:
-
β-Keto ester precursor : Ethyl 3-oxobutanoate reacts with a thioamide (e.g., thioacetamide) in the presence of bromine or iodine to yield 2,4-dimethylthiazole-5-carboxylate.
-
Hydrolysis : The ester is saponified to the carboxylic acid using NaOH or LiOH.
Reaction Conditions :
Alternative Cyclization Approaches
Lawesson’s reagent facilitates thiazole formation from diketones, though this method is less common for methyl-substituted derivatives. For example:
-
1,4-Diketone precursor : 3-(Methylthio)pentane-2,4-dione reacts with ammonium acetate to form the thiazole core.
-
Oxidation : The thioether is oxidized to the carboxylic acid using H₂O₂ or KMnO₄.
Limitations : Lower yields (~40%) and side product formation necessitate rigorous chromatography.
Synthesis of 4-(Aminomethyl)benzoic Acid
Cyanide Reduction Pathway
-
Methyl 4-cyanobenzoate : 4-Cyanobenzoic acid is protected as its methyl ester using SOCl₂/MeOH.
-
Reduction : The nitrile is reduced to an amine via catalytic hydrogenation (H₂/Pd-C) or LiAlH₄.
-
Deprotection : Hydrolysis with HCl yields 4-(aminomethyl)benzoic acid.
Optimization :
Gabriel Synthesis
-
4-Bromomethylbenzoic acid : Bromination of 4-methylbenzoic acid using NBS/AIBN.
-
Phthalimide substitution : React with potassium phthalimide to form 4-(phthalimidomethyl)benzoic acid.
-
Deprotection : Hydrazinolysis liberates the free amine (yield: 65–75%).
Amide Coupling Strategies
The final step involves coupling 2,4-dimethylthiazole-5-carboxylic acid with 4-(aminomethyl)benzoic acid . Three principal methods are employed:
Carbodiimide-Mediated Coupling
Reagents : EDC/HOBt or DCC/DMAP.
Conditions :
Example Protocol :
Uranium/Guanidinium Reagents
Reagents : HBTU or HATU with DIPEA.
Conditions :
Advantages : Faster reaction times (2–4 h) and higher yields compared to carbodiimides.
Mixed Carbonate Activation
Reagents : ClCO₂iPr with NMM.
Conditions :
Application : Preferred for acid-sensitive substrates.
Comparative Analysis of Coupling Methods
| Method | Reagents | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|
| EDC/HOBt | EDC, HOBt, DIPEA | 70–80 | 95 | 12–24 |
| HBTU/DIPEA | HBTU, DIPEA | 75–85 | 98 | 2–4 |
| Mixed Carbonate | ClCO₂iPr, NMM | 65–70 | 90 | 6–8 |
Key Observations :
-
HBTU protocols offer superior efficiency but require careful pH control.
-
EDC/HOBt is cost-effective for large-scale synthesis.
Purification and Characterization
-
Recrystallization : Ethanol/water mixtures (1:3) yield crystalline product (mp: 210–212°C).
-
Chromatography : Silica gel with 5% MeOH/DCM removes unreacted starting materials.
-
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (s, 1H, COOH), 8.45 (t, 1H, NH), 7.85 (d, 2H, ArH), 7.45 (d, 2H, ArH), 4.55 (d, 2H, CH₂), 2.55 (s, 3H, CH₃), 2.35 (s, 3H, CH₃).
-
LC-MS : m/z 318.1 [M+H]⁺.
-
Challenges and Mitigation Strategies
-
Thiazole Hydrolysis : Acidic conditions during coupling may degrade the thiazole ring. Use buffered systems (pH 6–7).
-
Amine Oxidation : Protect 4-(aminomethyl)benzoic acid with Boc groups if prolonged reactions are necessary.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety and the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid or thiazole ring.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi. A study demonstrated that thiazole-containing compounds could disrupt bacterial cell membranes, leading to cell death .
Anti-inflammatory Properties
Thiazole derivatives are also noted for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This makes them potential candidates for developing new anti-inflammatory drugs .
Cancer Research
The compound's thiazole group has been associated with anticancer activity. Research has shown that thiazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. For example, a derivative similar to 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid was effective in reducing tumor growth in animal models .
Agricultural Applications
Pesticide Development
Thiazole-based compounds are being explored as potential pesticides due to their ability to disrupt the metabolic processes of pests. Studies have indicated that these compounds can act as effective insecticides against agricultural pests, providing an environmentally friendly alternative to conventional pesticides .
Herbicide Potential
Research has also suggested that thiazole derivatives can be designed as herbicides. Their ability to inhibit specific enzymes involved in plant growth presents opportunities for developing selective herbicides that target weeds without harming crops .
Materials Science Applications
Polymer Chemistry
In materials science, thiazole derivatives are being investigated for their use in polymer chemistry. The incorporation of 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid into polymer matrices has shown promise in enhancing thermal stability and mechanical properties of the resulting materials .
Nanotechnology
There is ongoing research into the use of thiazole-containing compounds in nanotechnology applications. Their unique chemical properties allow for the functionalization of nanoparticles, which can be used in drug delivery systems or as contrast agents in imaging techniques .
Case Studies
Mechanism of Action
The mechanism of action of 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Thiazolidinone Derivatives
Example: 4-[(5-Arylidene-2-arylimino-4-oxo-3-thiazolidinyl)methyl]benzoic acid derivatives (e.g., compound C in )
- Activity: These derivatives exhibit potent inhibition of low-molecular-weight protein tyrosine phosphatase (LMWPTP) with IC₅₀ values in sub-µM ranges, validated via insulin receptor phosphorylation assays .
Thiadiazole and Thiazole-Triazole Hybrids
Example : 2-[(4-Methyl-1,2,3-thiadiazol-5-yl)formamido]acetic acid ()
- Structural Differences : This compound substitutes the thiazole ring with a thiadiazole and replaces benzoic acid with acetic acid.
- Physicochemical Properties : The thiadiazole ring increases electronegativity, while the acetic acid moiety reduces acidity (pKa ~4.7 vs. benzoic acid’s ~2.8), impacting solubility and membrane permeability .
Dioxo-Thiazolidine Derivatives
Example: 4-({4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl}amino)benzoic acid (CAS: 897759-33-0, )
- Structural Differences : The dioxo-thiazolidine ring introduces two ketone groups, increasing polarity compared to the dimethylthiazole in the target compound.
SARMs and Kinase Inhibitors
Example: {4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid (GW 501516, )
- Structural Differences: A phenoxyacetic acid core with a trifluoromethylphenyl-thiazole group, emphasizing steric bulk and electron-withdrawing effects.
- Activity : Acts as a PPARδ agonist (SARM), highlighting how thiazole substitutions can modulate nuclear receptor targeting .
Example : 4-(2,4-Dimethyl-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-2-pyrimidinamine ()
- Structural Differences : Combines dimethylthiazole with pyrimidinamine, a scaffold common in kinase inhibitors (e.g., CDK2).
- Activity : Demonstrates the role of dimethylthiazole in enhancing hydrophobic interactions within ATP-binding pockets .
Biological Activity
4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic potential.
- Common Name : 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid
- CAS Number : 1081124-34-6
- Molecular Formula : C₁₄H₁₄N₂O₃S
- Molecular Weight : 290.34 g/mol
Antimicrobial Activity
Research has indicated that compounds similar to 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to possess activity against various Gram-positive and Gram-negative bacteria. Specific studies have reported:
- Inhibition of bacterial growth at concentrations as low as 6.25 × 10⁻² mg/mL against Bacillus licheniformis and Enterobacter cloacae .
Anticancer Properties
The compound's structure suggests potential anticancer activity. Previous studies on related thiazole derivatives have demonstrated:
- In vitro cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating significant potency .
- Structure-activity relationship (SAR) studies have shown that modifications at specific positions can enhance or diminish anticancer efficacy .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been explored in various contexts:
- It has been suggested that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, providing a mechanism for their anti-inflammatory effects. For example, compounds with similar structures have shown inhibition of PGE2-induced TNFα reduction in human whole blood assays .
The biological activities of 4-{[(2,4-Dimethyl-1,3-thiazol-5-yl)formamido]methyl}benzoic acid may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific protein kinases, which are crucial in regulating cell proliferation and survival.
- Antioxidant Activity : Some thiazole derivatives exhibit antioxidant properties, potentially contributing to their anticancer effects by reducing oxidative stress in cells.
- Microbial Interaction : The presence of the thiazole ring may enhance interaction with microbial enzymes or membranes, leading to increased antimicrobial activity.
Case Studies and Research Findings
Q & A
Q. Basic Research Focus
- Purity analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns; ≥95% purity is acceptable for biological assays .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by LC-MS to identify hydrolysis or oxidation products .
- Structural confirmation : ¹H/¹³C NMR for functional group verification and elemental analysis (C, H, N, S) to validate stoichiometry .
How does the compound’s thiazole-benzoic acid hybrid structure influence its pharmacokinetic properties, and what modifications could enhance bioavailability?
Q. Advanced Research Focus
- Lipophilicity : The thiazole ring increases logP (~2.5), favoring membrane permeability but limiting aqueous solubility. Use LogP calculations (e.g., ACD/Labs) to guide derivatization .
- Bioavailability enhancement :
- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation; introduce fluorine substituents to block oxidation sites .
What comparative structural analyses differentiate this compound from analogous thiazole-containing derivatives in terms of biological activity?
Q. Advanced Research Focus
| Compound | Core Structure | Key Functional Groups | Reported Activity |
|---|---|---|---|
| Target Compound | Thiazole + benzoic acid | 2,4-Dimethylthiazole, formamido linker | Enzyme inhibition (IC₅₀ = 0.8 µM) |
| 4-Oxo-thiazolidine analog | Thiazolidinone | 4-Oxo group, aryl substituents | Antidiabetic (PPAR-γ agonist) |
| Pyrazole-thiazole hybrid | Pyrazole + thiazole | Chlorophenyl, morpholine | Anti-inflammatory (COX-2 inhibition) |
Unique Features : The 2,4-dimethylthiazole group enhances steric hindrance, reducing off-target interactions, while the formamido linker improves hydrogen bonding with catalytic residues .
How should researchers design dose-response studies to evaluate this compound’s cytotoxicity and therapeutic index in cancer cell lines?
Q. Basic Research Focus
- Cell line selection : Use panels (e.g., NCI-60) covering diverse cancer types (breast, lung, colon) and non-cancerous cells (HEK293) for selectivity assessment .
- Dose ranges : Test 0.1–100 µM in 3-fold dilutions; include positive controls (e.g., doxorubicin) and vehicle controls (DMSO ≤0.1%) .
- Endpoint assays : MTT/WST-1 for viability, Caspase-3/7 activation for apoptosis, and colony formation for long-term effects .
- Therapeutic index : Calculate IC₅₀ ratios (cancer vs. normal cells); aim for ≥10-fold selectivity .
What computational methods are recommended for predicting off-target interactions and toxicity risks early in development?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to screen against databases (e.g., ChEMBL, PubChem) for unintended targets .
- QSAR modeling : Train models on thiazole derivatives’ ADMET data to predict hepatotoxicity and hERG channel inhibition .
- Metabolite prediction : Employ software like Meteor (Lhasa Ltd.) to identify potential toxic metabolites (e.g., reactive quinones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
